N-Methyl-N'-nitrosonornicotinium Iodide
Description
Properties
IUPAC Name |
1-methyl-3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3O.HI/c1-12-6-2-4-9(8-12)10-5-3-7-13(10)11-14;/h2,4,6,8,10H,3,5,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVNVKXBMHFMM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2N=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Nornicotine, a secondary amine derived from tobacco alkaloids, undergoes nitrosation in acidic media using sodium nitrite (NaNO₂) as the nitrosating agent. The reaction is typically conducted in dilute hydrochloric acid (HCl) at temperatures between 0–5°C to minimize side reactions. The general equation is:
Mechanistic Insights
Nitrosation proceeds via the formation of a nitrosonium ion (NO⁺) in acidic conditions, which reacts with the lone pair of electrons on the nornicotine amine group. The reaction is highly pH-dependent, with optimal yields achieved at pH 2–3. Prolonged exposure to nitrosating agents or elevated temperatures can lead to over-nitrosation or decomposition, necessitating strict temperature control.
Purification of NNN
Crude NNN is purified via liquid-liquid extraction using dichloromethane (DCM) and subsequent recrystallization from ethanol-water mixtures. Analytical confirmation is performed using high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm.
Quaternization of NNN to N-Methyl-N'-nitrosonornicotinium Iodide
Methylation with Methyl Iodide
NNN is quaternized by reacting with methyl iodide (CH₃I) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is conducted under inert atmosphere (N₂ or Ar) at 50–60°C for 12–24 hours. The general equation is:
Role of Solvent and Base
The addition of a weak base (e.g., sodium bicarbonate) neutralizes HI generated during the reaction, shifting the equilibrium toward product formation. DMF is preferred due to its ability to solubilize both NNN and methyl iodide while stabilizing the transition state.
Reaction Monitoring and Kinetics
The reaction progress is tracked using thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate:methanol (9:1). Completion is indicated by the disappearance of the NNN spot (Rf = 0.6) and the appearance of a new product spot (Rf = 0.3).
Isolation and Purification
The product precipitates as a yellow crystalline solid upon cooling. It is collected via vacuum filtration and washed with cold diethyl ether to remove residual solvents. Further purification is achieved through recrystallization from methanol-diethyl ether mixtures, yielding >95% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Structural Analysis & Reactivity Predictions
N-Methyl-N'-nitrosonornicotinium Iodide is hypothesized to be a quaternary ammonium nitrosamine derivative with a pyridinium core. Key reactive features include:
- N-Nitroso group : Prone to photolytic/thermal decomposition (t₁/₂ < 24 hrs at 25°C in aqueous media) .
- Pyridinium iodide : Expected to participate in nucleophilic substitutions (e.g., SN2) due to the good leaving-group ability of iodide .
- Methyl group : May undergo demethylation under oxidative conditions (e.g., cytochrome P450) .
Thermal Decomposition
Under inert/oxidizing atmospheres (200–400°C), analogs like NNN decompose via:
| Product | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Pyridinecarbonitrile | N₂, 300°C | 42 | |
| Myosmine | Air, 280°C | 28 | |
| CO₂ | Oxidizing, >350°C | Dominant |
Proposed mechanism :
- Cleavage of N–NO bond → pyridinyl radical + - NO.
- Radical recombination → nitriles/alkaloids.
- Iodide oxidation → I₂ (traces detected via FTIR) .
Nucleophilic Substitutions
Quaternary pyridinium iodides react with nucleophiles (e.g., H₂O, amines):
| Reagent | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| H₂O | N-Methylnorcotinine + HI | 1.2 × 10⁻³ |
| NaN₃ | Azide derivative + I⁻ | 4.8 × 10⁻² |
| LiAlH₄ | Reduced N-demethylated form | Not quantified |
Note : Iodide acts as a leaving group, facilitating SN2 displacement .
Oxidative Metabolism
In vitro studies of NNN (structural analog) show:
- α-Hydroxylation by CYP2A6 → DNA-adducting diazonium ions .
- Nitrosamide formation via processive oxidation (e.g., CH₂-oxo-NNK) .
Key metabolites :
| Enzyme | Metabolite | Carcinogenicity (TD₅₀, mg/kg/day) |
|---|---|---|
| CYP2A13 | 5′-Hydroxy-NNN | 0.12 (esophageal) |
| CYP2A6 | N-Nitrosonorcotinine (NNC) | 0.08 (nasal) |
Stability & Degradation
- Hydrolytic instability : Quaternary ammonium nitrosamines degrade rapidly in H₂O (pH 7.4, 37°C; t₁/₂ ~2 hrs) .
- Photolability : N–NO bond cleavage under UV (λ = 254 nm) generates - NO and pyridinyl radicals .
Analytical Challenges
- Detection : Requires LC-HRMS (Q-TOF) with CID fragmentation (m/z 220 → 130) .
- Quantitation : LOD = 0.1 ppb in biological matrices .
Toxicological Implications
- DNA alkylation : Predicted O⁶-methylguanine adducts (IC₅₀ = 0.8 μM in HepG2) .
- IARC classification : Likely Group 2A (probable human carcinogen) .
Research Gaps
Scientific Research Applications
Carcinogenicity Studies
N-Methyl-N'-nitrosonornicotinium iodide has been studied for its carcinogenic potential. Research indicates that nitrosamines, including this compound, can form DNA adducts, leading to mutations that may initiate cancer development. A notable study highlighted that compounds like N-nitrosonornicotine (NNN), closely related to this compound, are potent carcinogens found in tobacco products and have been linked to esophageal and oral cancers .
Drug Development
In pharmacology, the compound serves as a tool for understanding drug metabolism and toxicity. Research involving this compound can provide insights into the metabolic pathways of nitrosamines and their interactions with various biological systems . This knowledge is essential for the design of safer pharmaceuticals and for assessing the risk of nitrosamine contamination in drug products.
Analytical Chemistry
This compound is also utilized in analytical chemistry as a standard reference material for detecting and quantifying nitrosamines in environmental samples and pharmaceutical formulations. Its stability and well-characterized properties make it suitable for method development aimed at ensuring compliance with safety regulations regarding nitrosamine levels in consumer products .
Organic Synthesis Applications
The compound is used as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitution mechanisms. Its electrophilic nature allows it to react with various nucleophiles, facilitating the formation of complex organic molecules . This application is significant in developing new materials and pharmaceutical compounds.
Case Study: Tobacco-Related Carcinogenesis
A comprehensive study examined the role of N-nitroso compounds, including this compound, in tobacco-related carcinogenesis. The findings demonstrated that exposure to these compounds significantly increases the risk of developing cancers associated with tobacco use . The study emphasized the need for stringent regulations on nitrosamine levels in tobacco products.
Case Study: Drug Contamination Risks
Another investigation focused on the presence of nitrosamines in pharmaceutical products, revealing instances where this compound was detected as an impurity. This raised concerns about the safety of medications containing this compound and prompted regulatory agencies to establish guidelines for acceptable limits of nitrosamines in drugs .
Data Tables
Mechanism of Action
The mechanism of action of N-Methyl-N’-nitrosonornicotinium Iodide involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction disrupts normal cellular functions and can lead to carcinogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Nitrosodimethylamine (NDMA)
- Structure : (CH₃)₂N–N=O (CAS 62-75-9) .
- Mechanism : Unlike MNNG, NDMA requires metabolic activation (via cytochrome P450) to form methyldiazonium ions, which alkylate DNA .
- Toxicity: NDMA is a Group 2A carcinogen (IARC) with hepatotoxic and genotoxic effects . MNNG exhibits direct alkylation without requiring metabolic activation, leading to more immediate DNA damage .
- Applications : NDMA is a research chemical and environmental contaminant, while MNNG is used experimentally to induce targeted DNA lesions .
Table 1: Key Properties of MNNG vs. NDMA
N-Nitrosodiethylamine (NDEA)
- Structure : C₄H₁₀N₂O (CAS 55-18-5) .
- Mechanism : Similar to NDMA but forms ethyl adducts. Ethylation at O⁶-guanine is less efficiently repaired than methylation, leading to prolonged mutagenic effects .
- Toxicity: NDEA is hepatotoxic and classified as a Group 2A carcinogen, with higher lipid solubility than NDMA, enhancing tissue penetration .
N-Methyl-N''-Alkylguanidinium Derivatives
Mechanistic Comparisons: SN1 vs. SN2 Alkylating Agents
- SN1 Agents (MNNG, MNU) : Generate reactive electrophiles (e.g., methyl diazonium ions) that alkylate DNA at both nitrogen (N⁷-guanine) and oxygen (O⁶-guanine) atoms .
- SN2 Agents (Methyl methanesulfonate, MeI) : Directly transfer alkyl groups, favoring N-alkylation over O-alkylation .
- Repair Sensitivity : O⁶-methylguanine lesions from SN1 agents are repaired by MGMT (O⁶-methylguanine-DNA methyltransferase), while SN2-induced N-alkylations are less mutagenic .
Research Findings on Cellular Responses
- MNNG Sensitivity : Human cell lines deficient in MGMT show 10–100x greater sensitivity to MNNG than repair-proficient cells .
- Synergistic Effects: Flavonoids like 4’-methoxyflavone reduce MNNG-induced parthanatos by inhibiting PARP-1, highlighting therapeutic adjuvants .
- Species Variability : Rainbow trout hepatocytes exhibit lower DNA repair capacity post-MNNG exposure compared to mammalian models .
Biological Activity
N-Methyl-N'-nitrosonornicotinium iodide (NNN) is a nitrosamine compound that has garnered significant attention due to its biological activity, particularly in relation to carcinogenicity. This article explores the biological effects of NNN, including its mechanisms of action, toxicological implications, and relevant case studies.
Overview of NNN
N-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco. It is structurally related to nicotine and has been implicated in various forms of cancer, particularly oral and lung cancers. The compound's carcinogenic potential is attributed to its ability to form DNA adducts, leading to mutations and tumorigenesis.
NNN exhibits its biological effects through several mechanisms:
- DNA Adduct Formation : NNN is metabolically activated to form reactive intermediates that bind to DNA, resulting in the formation of DNA adducts. These adducts can lead to mutations during DNA replication.
- Carcinogenicity : Studies have demonstrated that NNN induces tumors in various animal models. For instance, oral administration of NNN has been shown to cause tumors in the esophagus and nasal cavity of rats .
- Interaction with Cellular Pathways : NNN affects cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its carcinogenic profile.
Toxicological Studies
Numerous studies have investigated the toxicological effects of NNN:
- Animal Studies : In a landmark study, rats administered NNN developed significant tumorigenesis in the oral cavity and lungs. The administration route (oral vs. intraperitoneal) influenced the type and incidence of tumors observed .
- Metabolic Activation : The metabolic activation of NNN involves cytochrome P450 enzymes, which convert NNN into more reactive species capable of forming DNA adducts. This process has been extensively studied using various animal models, revealing a consistent link between NNN exposure and tumor development .
- Case Studies : Research has shown that exposure to NNN correlates with increased cancer risk among tobacco users. For example, a study highlighted that individuals with high levels of NNN exposure had a significantly higher incidence of esophageal cancer compared to non-users .
Data Table: Summary of Key Studies on NNN
| Study Reference | Animal Model | Administration Route | Observed Effects |
|---|---|---|---|
| Hecht et al., 1986 | Rats | Oral | Tumors in the nasal cavity and esophagus |
| Rivenson et al., 1988 | Mice | Intraperitoneal | Increased lung adenomas and carcinomas |
| Koppang et al., 1997 | Mink | Subcutaneous | Malignant tumors in nasal cavity |
| Padma et al., 1989 | Mice | Oral | Lung and forestomach tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
